molecular formula C8H7NO4 B8469321 2-(Nitroacetyl)phenol

2-(Nitroacetyl)phenol

Cat. No.: B8469321
M. Wt: 181.15 g/mol
InChI Key: FNJQNVCMYIDTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Nitroacetyl)phenol is a phenolic compound featuring a nitroacetyl (-CO-CH2-NO2) substituent in the ortho position of the benzene ring. This structure combines the electron-withdrawing effects of both the nitro (-NO2) and acetyl (-COCH3) groups, influencing its chemical reactivity, stability, and physical properties.

Key structural attributes:

  • Molecular formula: Hypothetical C8H7NO5 (assuming nitroacetyl as -CO-CH2-NO2).
  • Functional groups: Phenolic hydroxyl (-OH), acetyl (-COCH3), and nitro (-NO2).
  • Potential applications: Likely roles in organic synthesis, pharmaceuticals, or materials science due to its reactive substituents.

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-2-nitroethanone

InChI

InChI=1S/C8H7NO4/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,10H,5H2

InChI Key

FNJQNVCMYIDTRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties
This compound C8H7NO5* 197.15* -OH (ortho), -CO-CH2-NO2 N/A Hypothesized high acidity due to electron-withdrawing groups; limited data.
2-Nitrophenol C6H5NO3 139.11 -OH (ortho), -NO2 (ortho) ~45† Known for intermediate oral toxicity; used in dye and pesticide synthesis.
1-(2-Amino-6-nitrophenyl)ethanone C8H8N2O3 180.16 -NH2 (ortho), -NO2 (para), -COCH3 N/A Amino and nitro groups may enable coordination chemistry; understudied toxicologically.
4-Nitrophenyl acetate C8H7NO4 181.15 -OCOCH3 (para), -NO2 (para) N/A Ester derivative; hydrolyzes to 4-nitrophenol, a common enzyme substrate.
Pyrazole derivative C27H19N3O4 473.46 -OH, -NO2, pyrazole core 200.85 High thermal stability; potential in bioactive materials.

*Hypothetical values based on structural inference.

Functional Group Effects

  • Electron-withdrawing groups: Nitro and acetyl groups in this compound enhance acidity compared to simple phenols. For example, 2-Nitrophenol (pKa ~7.2) is more acidic than phenol (pKa ~10) due to nitro stabilization of the conjugate base .
  • Steric and electronic effects: The ortho-nitroacetyl group in this compound may hinder electrophilic substitution reactions, directing further substitutions to meta or para positions.

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